Phenyl-sulfonium chloride

Descripción general

Descripción

Phenyl-sulfonium chloride is an organosulfur compound characterized by the presence of a sulfonium ion bonded to a phenyl group and a chloride ion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl-sulfonium chloride can be synthesized through several methods. One common approach involves the reaction of diphenyl sulfide with a chlorinating agent such as sulfuryl chloride. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl-sulfonium chloride undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Phenyl-sulfoxide and phenyl-sulfone.

Reduction: Diphenyl sulfide.

Substitution: Various substituted phenyl-sulfonium compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Photopolymerization Applications

Cationic Photopolymerization Initiators

Phenyl-sulfonium chloride is primarily utilized as a photoacid generator (PAG) in cationic photopolymerization processes. This method is essential for the UV-curing of various monomers such as epoxy, vinyl ether, and oxetane. The compound's ability to generate strong acids upon UV irradiation makes it a potent initiator for these reactions.

Case Study: Novel PAG Development

A study introduced new sulfonium-based PAGs, including this compound derivatives, which demonstrated enhanced stability and reactivity compared to traditional initiators. The research highlighted the thermal stability of these compounds, showing that they do not decompose until temperatures exceed 300 °C, making them suitable for high-performance applications in UV-curing technologies .

| Property | This compound | Traditional PAGs |

|---|---|---|

| Thermal Stability | >300 °C | <220 °C |

| Reactivity in Cationic Systems | High | Moderate |

| Application | UV-Curing | General Photopolymerization |

Applications in Solar Cell Technology

Stabilization of Perovskite Solar Cells

Recent advancements have explored the use of sulfonium salts, including this compound derivatives, for enhancing the stability of perovskite solar cells (PSCs). A specific compound, dimethylphenethylsulfonium iodide (DMPESI), was utilized for post-deposition treatment of perovskite films, leading to significant improvements in their durability and performance.

Case Study: DMPESI Treatment Effects

The DMPESI-treated PSCs exhibited less than 1% performance loss after over 4,500 hours of maximum power point tracking. This treatment effectively passivated surface defects and suppressed non-radiative recombination, resulting in superior device performance and stability under various environmental conditions .

| Performance Metric | DMPESI-Treated PSCs | Control PSCs |

|---|---|---|

| Performance Loss | <1% after 4,500 hours | >10% after similar duration |

| Stability under Humidity | Excellent | Poor |

| Phase Retention | Black phase maintained | Transition to yellow phase |

Synthetic Applications

This compound also serves as an effective precursor for generating aryl radicals in synthetic organic chemistry. Its utility as an aryl radical precursor enables various transformations in organic synthesis.

Case Study: Aryl Radical Generation

Recent research has shown that phenyl-sulfonium salts can be used to generate aryl radicals efficiently under mild conditions. This application is particularly valuable in synthetic pathways where aryl radicals are necessary intermediates .

Mecanismo De Acción

The mechanism by which phenyl-sulfonium chloride exerts its effects involves the formation of reactive intermediates. The sulfonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparación Con Compuestos Similares

Phenyl-sulfonium chloride can be compared with other sulfonium compounds such as:

Diphenyl sulfonium chloride: Similar in structure but with two phenyl groups.

Methyl-phenyl sulfonium chloride: Contains a methyl group instead of a second phenyl group.

Triarylsulfonium salts: These compounds have three aryl groups attached to the sulfur atom.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining a relatively simple structure sets it apart from more complex sulfonium salts.

References

- Novel photoacid generators for cationic photopolymerization

- Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones

- Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization

- Aromatic Polysulfones: Strategies of Synthesis, Properties, and Application

- Recent Advances in the Synthesis of Sulfones

- Asymmetric transformations from sulfoxonium ylides

- Recent Developments in Stereoselective Reactions of Sulfonium Ylides

- Corey-Chaykovsky Reaction

- Thioxanthone: a powerful photocatalyst for organic reactions

- Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions

- Synthetic approaches and applications of sulfonimidates

Actividad Biológica

Phenyl-sulfonium chloride (PSC) is an organosulfur compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a sulfonium ion bonded to a phenyl group and a chloride ion. It serves as a reagent in organic synthesis and has been studied for its potential applications in drug development and polymer production.

The primary mechanism of action for PSC involves S-allylation , where it interacts with various biological targets. This interaction is crucial for the formation of organosulfur compounds, such as sulfoxides, which are significant in various biochemical pathways.

Biochemical Pathways

- Cationic Photopolymerization : PSC is utilized in cationic photopolymerization processes, which are essential for UV-curing applications. This process involves the generation of strong acids upon photolysis, facilitating the deprotection of acid-labile groups on substrates .

- Electron Donor-Acceptor Complexes : PSC can participate in electron transfer reactions, demonstrating its role as an acceptor in electron donor-acceptor complexes, which are critical in various photochemical reactions .

Antimicrobial Properties

Research indicates that derivatives of PSC exhibit antimicrobial properties. For instance, studies have shown that certain sulfonyl phenoxides derived from PSC demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi . However, some derivatives have shown limited efficacy, highlighting the need for further investigation into structure-activity relationships.

| Compound Type | Target Organisms | Activity Level |

|---|---|---|

| Sulfonyl Phenoxides | Staphylococcus aureus (MRSA) | No significant activity |

| Escherichia coli | No significant activity | |

| Candida albicans | Limited activity |

Anticancer Potential

The anticancer properties of PSC derivatives are under investigation, with some studies suggesting that they may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction. The exact pathways remain to be fully elucidated but may involve the modulation of cellular signaling pathways related to cell survival and death .

Case Studies

- Photoinitiators in Polymer Chemistry : A study demonstrated that PSC derivatives serve as efficient photoinitiators for cationic polymerization, significantly enhancing the polymerization rate compared to traditional initiators. This property is attributed to their ability to generate strong acids upon exposure to UV light, which catalyzes the polymerization process .

- Toxicity Screening : In a high-throughput screening study involving human neural stem cells (NSCs), several sulfonium salts were evaluated for neurotoxicity. While PSC itself was not directly tested, related compounds showed selective toxicity profiles that warrant further exploration into their safety and efficacy for therapeutic applications .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development and industrial applications. Future studies should focus on:

- Structural Modifications : Investigating how modifications to the PSC structure can enhance its biological activity.

- Mechanistic Studies : Elucidating the detailed mechanisms by which PSC exerts its antimicrobial and anticancer effects.

- Clinical Applications : Exploring potential clinical applications for PSC derivatives in treating infections or cancer.

Propiedades

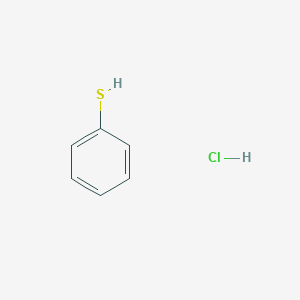

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the phenyl-sulfonium chloride moiety contribute to the photolithographic process described in the research?

A1: The this compound derivative, specifically bis-(4-hydroxy-phenyl)-(4-methoxy-3,5-dimethyl-phenyl)-sulfonium chloride, serves as the core photoactive component within the polymeric PAG. Upon exposure to light, the this compound moiety undergoes photolysis, generating a strong acid. This photogenerated acid then catalyzes the deprotection of acid-labile protecting groups on linker molecules pre-assembled on a surface. This process allows for the creation of micropatterns on the surface, demonstrated in the research through the creation of an amine pattern for oligonucleotide microarrays [].

Q2: What are the advantages of incorporating the this compound derivative into a polymer backbone for this application?

A2: Incorporating the this compound derivative into a polymer backbone offers several advantages for photolithographic applications. Firstly, it enables easy spin-coating of the PAG onto surfaces []. This simplifies the fabrication process and allows for the creation of uniform thin films. Secondly, incorporating the PAG into a polymer matrix can enhance its efficiency in the photolithographic process. The close proximity of multiple PAG units within the polymer structure can lead to a higher concentration of photogenerated acid in the exposed regions, improving the deprotection reaction efficiency [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.